molecular formula C7H14ClN B2570224 5-Methylhex-1-yn-3-amine;hydrochloride CAS No. 1207432-78-7

5-Methylhex-1-yn-3-amine;hydrochloride

Cat. No.: B2570224
CAS No.: 1207432-78-7
M. Wt: 147.65
InChI Key: BEBRWLUYCFRBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylhex-1-yn-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt form of 5-Methylhex-1-yn-3-amine, which is an alkyne amine. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-1-yn-3-amine;hydrochloride typically involves the reaction of 5-Methylhex-1-yn-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

5-Methylhex-1-yn-3-amine+HClThis compound\text{5-Methylhex-1-yn-3-amine} + \text{HCl} \rightarrow \text{this compound} 5-Methylhex-1-yn-3-amine+HCl→this compound

The reaction is usually performed in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylhex-1-yn-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methylhex-1-yn-3-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways. The alkyne group can undergo addition reactions, further modifying its activity .

Comparison with Similar Compounds

Uniqueness: 5-Methylhex-1-yn-3-amine;hydrochloride is unique due to its specific structural features, including the presence of both an alkyne and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-methylhex-1-yn-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-7(8)5-6(2)3;/h1,6-7H,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBRWLUYCFRBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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